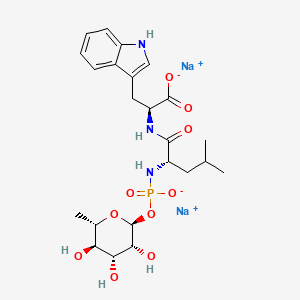

ホスホラミドン二ナトリウム塩

概要

説明

科学的研究の応用

Phosphoramidon Disodium Salt has a wide range of scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

Phosphoramidon Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits immunoreactive-endothelin (IR-ET) release by 10-20% and increases IR-CTF levels in porcine aortic endothelial cells . These results suggest that Phosphoramidon Disodium Salt reduces the IR-ET release by affecting the conversion of big ET-1 to ET-1 .

Cellular Effects

Phosphoramidon Disodium Salt has profound effects on various types of cells and cellular processes. In cultured endothelial cells, it inhibits the increase of ET-1 and the C-terminal fragment (CTF) of big ET-1. Phosphoramidon Disodium Salt increases big ET-1 secretion . This indicates that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Phosphoramidon Disodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

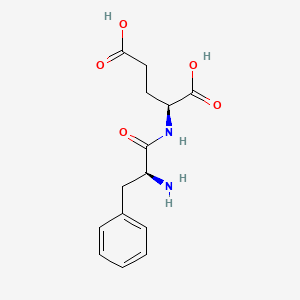

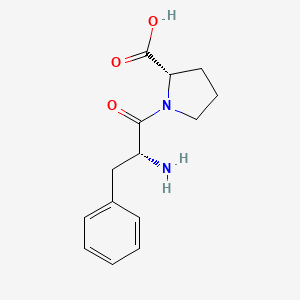

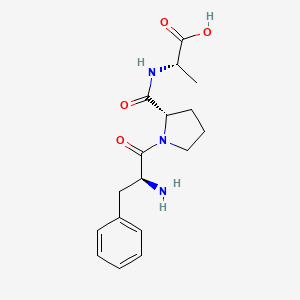

準備方法

ホスホラミドン二ナトリウム塩は、特定のアミノ酸のカップリングとホスホラミデート基の組み込みを含む一連の化学反応によって合成されます。 合成経路は通常、次の手順が含まれます :

アミノ酸のカップリング: 最初のステップは、ロイシンとトリプトファンを結合させてジペプチドを形成することです。

リン酸化: 次に、ジペプチドをリン酸化してホスホラミデート基を導入します。

精製: 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

ホスホラミドン二ナトリウム塩は、次のようなさまざまな化学反応を起こします。

メタロプロテアーゼの阻害: これは、酵素の活性部位に結合することでメタロプロテアーゼを阻害し、基質のアクセスを妨げます.

加水分解: ホスホラミドンの穏やかな加水分解により、ホスホリル-L-ロイシル-L-トリプトファンが生成されますが、これはホスホラミドンよりも活性があります.

これらの反応で使用される一般的な試薬および条件には、溶媒として水、メタノール、およびDMSOが含まれます . これらの反応から生成される主な生成物には、ホスホリル-L-ロイシル-L-トリプトファンが含まれます .

科学研究への応用

ホスホラミドン二ナトリウム塩は、次のような幅広い科学研究への応用があります。

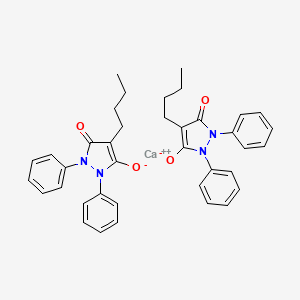

類似化合物との比較

ホスホラミドン二ナトリウム塩は、ネプリリシンやエンドセリン変換酵素など、複数のメタロプロテアーゼを阻害できるという点で独特です . 類似の化合物には以下が含まれます。

ベスタチン: アミノペプチダーゼの阻害剤。

チオファン: ネプリリシンの特異的阻害剤。

カプトプリル: アンジオテンシン変換酵素の阻害剤。

ホスホラミドン二ナトリウム塩は、メタロプロテアーゼの広範囲な阻害のために際立っており、生化学研究において貴重なツールとなっています .

特性

IUPAC Name |

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N3Na2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164204-38-0 | |

| Record name | Phosphoramidon disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORAMIDON DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

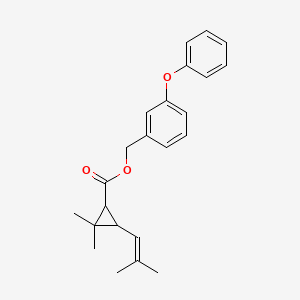

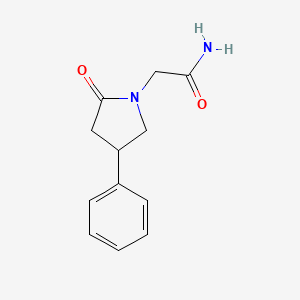

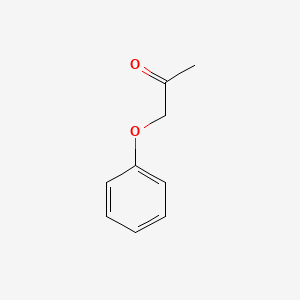

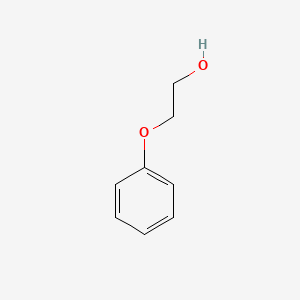

Feasible Synthetic Routes

Q1: What is Phosphoramidon disodium typically used for in a research setting?

A: While not explicitly stated in the provided abstracts, Phosphoramidon disodium is a known inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). In the context of the provided research, Phosphoramidon disodium serves as a positive control for elastase inhibition experiments. [, , ] Researchers compare the elastase inhibitory activity of their test substances to that of Phosphoramidon disodium to assess their potential as anti-wrinkle agents.

Q2: What is the significance of elastase activity in skin aging research?

A: Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to the skin. Excessive elastase activity contributes to the degradation of the extracellular matrix (ECM) in skin, leading to wrinkle formation. [, , ] Therefore, substances that can inhibit elastase activity are of interest for their potential anti-wrinkle properties.

Q3: How do researchers assess the elastase inhibitory activity of test substances in comparison to Phosphoramidon disodium?

A: Researchers typically conduct in vitro experiments where they measure the activity of elastase in the presence and absence of the test substance and Phosphoramidon disodium. The results are often compared based on the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This comparison allows researchers to evaluate the relative potency of the test substance as an elastase inhibitor compared to a known standard. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)